Lipophilicity Advantage: XLogP3-AA Comparison of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine vs. Unsubstituted and 4-Chloro Analogs
The target compound exhibits an XLogP3-AA of 2.7, which is 2.2 log units higher than the unsubstituted 1H-pyrazolo[4,3-c]pyridine scaffold (XLogP3-AA = 0.5) and approximately 1.1 log units higher than the 4-chloro analog (LogP ≈ 1.6) [1][2]. In medicinal chemistry, an increase in LogP of 1–2 units corresponds to a 10- to 100-fold increase in partition coefficient between octanol and water, which significantly alters membrane permeability, metabolic stability, and plasma protein binding of downstream lead compounds [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 (PubChem computed) |
| Comparator Or Baseline | 1H-Pyrazolo[4,3-c]pyridine: XLogP3-AA = 0.5; 4-Chloro-1H-pyrazolo[4,3-c]pyridine: LogP ≈ 1.61 |
| Quantified Difference | ΔLogP = 2.2 vs. unsubstituted scaffold; ΔLogP ≈ 1.1 vs. 4-chloro analog |
| Conditions | XLogP3-AA computed values from PubChem (2025 release); LogP for 4-chloro analog from chemical database entries |
Why This Matters
The higher lipophilicity of CAS 1246348-84-4 enables more efficient access to lead-like chemical space for kinase inhibitors requiring balanced hydrophobicity at the hinge-binding region, without necessitating additional lipophilic substituents that would increase molecular weight.
- [1] PubChem Compound Summary for CID 59618957, 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (XLogP3-AA = 2.7). National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 10875097, 1H-Pyrazolo[4,3-c]pyridine (XLogP3-AA = 0.5). National Center for Biotechnology Information, 2025. View Source
- [3] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
